molecular formula C13H10F3NO3 B14027813 Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate

Cat. No.: B14027813
M. Wt: 285.22 g/mol
InChI Key: AEMMSLQOENKRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and greener solvents may be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .

Scientific Research Applications

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-(trifluoromethyl)phenyl)oxazole-2-carboxylate
  • Ethyl 5-(4-(trifluoromethyl)phenyl)oxazole-2-carboxylate

Uniqueness

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)11-17-7-10(20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

AEMMSLQOENKRIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.